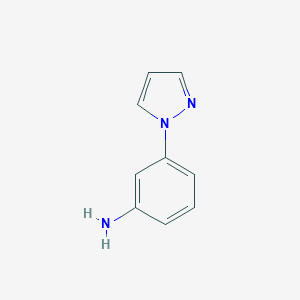

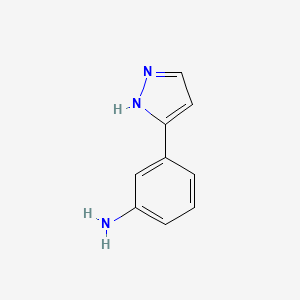

3-(1H-pyrazol-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrazol-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTZRPGWZFOSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70616692 | |

| Record name | 3-(1H-Pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184097-88-9 | |

| Record name | 3-(1H-Pyrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70616692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-pyrazol-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-pyrazol-1-yl)aniline, a heterocyclic amine with significant potential in medicinal chemistry and materials science. This document consolidates available data on its molecular structure, spectral characteristics, and solubility. Detailed experimental protocols for its synthesis and characterization are presented, alongside an exploration of the biological significance of the broader pyrazole aniline scaffold in drug discovery.

Chemical and Physical Properties

This compound, with the CAS number 184097-88-9, is a stable organic compound.[1] Its core structure consists of an aniline ring substituted at the meta-position with a 1H-pyrazol-1-yl group.

Tabulated Physical and Chemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉N₃ | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Melting Point | 37-39 °C | |

| Boiling Point | 328.2±25.0 °C (Predicted) | |

| Appearance | Yellow to brown solid | |

| CAS Number | 184097-88-9 | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Aniline Protons: The protons on the aniline ring are expected to appear in the aromatic region (approximately 6.5-7.5 ppm). The substitution pattern will influence the multiplicity and exact shifts.

-

Pyrazole Protons: The protons on the pyrazole ring will also resonate in the aromatic region, typically between 6.0 and 8.0 ppm.

-

Amine Protons: The -NH₂ protons of the aniline group generally appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts:

-

Aniline Carbons: The carbon atoms of the aniline ring will have signals in the aromatic region (approximately 110-150 ppm).

-

Pyrazole Carbons: The carbon atoms of the pyrazole ring will also appear in the aromatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy helps in identifying the functional groups present in the molecule.

Tabulated IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3250 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 1650-1580 | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1335-1250 | C-N Stretch | Aromatic Amine |

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.[4]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The predicted monoisotopic mass is 159.079647300 Da.[1]

Tabulated Predicted Mass Spectrometry Data:

| Adduct | m/z |

| [M+H]⁺ | 160.08693 |

| [M+Na]⁺ | 182.06887 |

| [M-H]⁻ | 158.07237 |

| [M]⁺ | 159.07910 |

Data obtained from predicted values.[5]

Solubility

The solubility of this compound is a critical parameter for its application in various experimental settings. While quantitative data is not widely published, based on its structure, it is expected to be soluble in a range of organic solvents.

Predicted Solubility:

-

Good Solubility: Expected in polar organic solvents such as dimethyl sulfoxide (DMSO), and alcohols like methanol and ethanol.

-

Moderate Solubility: Expected in chlorinated solvents like dichloromethane and chloroform.

-

Poor Solubility: Expected in non-polar solvents like hexanes and sparingly soluble in water.

Experimental Protocols

Synthesis of this compound

A common synthetic route to N-aryl-pyrazoles involves the condensation of a substituted aniline with a pyrazole precursor. A general procedure is outlined below, which can be adapted for the specific synthesis of this compound.

Reaction Scheme: A potential synthesis involves the reaction of 3-aminophenylboronic acid with pyrazole in the presence of a copper catalyst, or the direct N-arylation of pyrazole with 3-bromoaniline or 3-iodoaniline under palladium or copper catalysis. A more direct approach involves the reaction of 3-nitrophenylhydrazine with a suitable three-carbon synthon to form the pyrazole ring, followed by reduction of the nitro group.

General Experimental Protocol (Illustrative Example for N-Arylation):

-

Reactants:

-

Pyrazole (1.2 equivalents)

-

3-Bromoaniline (1.0 equivalent)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents) as a base

-

Copper(I) iodide (CuI) (0.1 equivalents) as a catalyst

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 equivalents) as a ligand

-

Toluene or Dimethylformamide (DMF) as the solvent

-

-

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add pyrazole, 3-bromoaniline, potassium carbonate, and copper(I) iodide.

-

Add the solvent (toluene or DMF) and the DMEDA ligand.

-

Heat the reaction mixture to reflux (typically 110-150 °C, depending on the solvent) and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization:

-

Confirm the identity and purity of the final product using NMR spectroscopy, IR spectroscopy, and mass spectrometry.

-

Biological Activity and Drug Development Context

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous approved drugs containing this moiety.[6] Pyrazole-aniline derivatives, in particular, have garnered significant interest due to their diverse biological activities.

Derivatives of this compound have been investigated for their potential as:

-

Anticancer Agents: Many pyrazole-containing compounds have been shown to inhibit various protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.[7] The aniline portion of the molecule often serves as a key pharmacophoric element for binding to the ATP-binding pocket of these enzymes.

-

Anti-inflammatory Agents: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs). Novel pyrazole-aniline derivatives continue to be explored for their potential to modulate inflammatory pathways.[6]

General Workflow for Pyrazole-Based Drug Discovery

The following diagram illustrates a typical workflow for the discovery and development of drugs based on the pyrazole scaffold.

Caption: A simplified workflow for pyrazole-based drug discovery.

Safety and Handling

Based on available GHS classifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile building block with a rich chemical profile that makes it an attractive starting point for the development of new pharmaceuticals and functional materials. This guide provides a foundational understanding of its properties and the experimental considerations for its use. Further research into its biological mechanisms of action will undoubtedly open up new avenues for its application in drug discovery.

References

- 1. This compound | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. wikieducator.org [wikieducator.org]

- 5. PubChemLite - this compound (C9H9N3) [pubchemlite.lcsb.uni.lu]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)aniline: Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-pyrazol-1-yl)aniline is a heterocyclic aromatic amine that has garnered significant interest within the medicinal chemistry and drug development sectors. Its unique structural scaffold, featuring a pyrazole ring linked to an aniline moiety, serves as a versatile building block for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the structure, nomenclature, physicochemical properties, and spectral data of this compound. Furthermore, it details a common synthetic protocol and explores its prominent role as a scaffold for kinase inhibitors in the context of cancer and inflammation therapy, supported by a representative signaling pathway diagram.

Chemical Structure and Nomenclature

The chemical entity this compound is characterized by a pyrazole ring attached at its N1 position to the meta-position of an aniline ring.

IUPAC Name: this compound[1]

Other Names and Synonyms:

-

3-pyrazol-1-ylaniline[1]

-

3-(1-Pyrazolyl)aniline

-

3-Pyrazol-1-yl-phenylamine[1]

-

3-(1H-Pyrazol-1-yl)phenylamine[1]

-

m-(Pyrazol-1-yl)aniline

Key Identifiers:

-

PubChem CID: 21669713[1]

-

InChI: InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2[1]

-

SMILES: C1=CC(=CC(=C1)N2C=CC=N2)N[3]

Chemical Structure:

References

An In-depth Technical Guide to Pyrazole Aniline Isomers and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their vast therapeutic potential.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are key pharmacophores in numerous clinically approved drugs.[2] When combined with an aniline moiety, another privileged scaffold in medicinal chemistry, the resulting pyrazole aniline derivatives exhibit a remarkable breadth of biological activities, making them highly attractive for drug discovery and development. This guide provides a comprehensive overview of the synthesis, properties, and applications of pyrazole aniline isomers and their derivatives, with a focus on their role in modern therapeutic research.

Synthesis of Pyrazole Aniline Derivatives

The construction of the pyrazole aniline scaffold can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1. Knorr Pyrazole Synthesis: This is the most classic and widely used method, involving the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, such as phenylhydrazine.[3] The reaction typically proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3] Reaction conditions can be tuned to favor the formation of specific regioisomers.[4]

2. 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile imine (generated in situ from a hydrazonoyl halide) with an alkyne. This [3+2] cycloaddition is a powerful tool for constructing substituted pyrazoles with high regioselectivity.[5]

3. Condensation with α,β-Unsaturated Carbonyls: Chalcones and other α,β-unsaturated ketones or aldehydes react with phenylhydrazine to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole.[6]

4. Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to synthesizing complex pyrazole derivatives in a single step from three or more starting materials. These reactions are particularly valuable for building diverse compound libraries for high-throughput screening.

Below is a generalized workflow for the synthesis and derivatization of pyrazole anilines.

References

- 1. ijcrt.org [ijcrt.org]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic Properties of 3-(1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 3-(1H-pyrazol-1-yl)aniline, a heterocyclic amine of interest in medicinal chemistry and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide leverages established computational chemistry methodologies to predict its electronic characteristics. Detailed theoretical protocols for UV-Visible spectroscopy, and cyclic voltammetry are presented, drawing from established methods for analogous pyrazole and aniline derivatives. The core of this guide is a summary of computationally-derived electronic properties, including frontier molecular orbital energies and predicted electronic transitions, which are crucial for understanding the molecule's reactivity, stability, and potential applications. Visualizations of experimental workflows and fundamental electronic principles are provided to enhance comprehension.

Introduction

This compound integrates two key pharmacophores: the pyrazole ring, a common motif in numerous pharmaceuticals, and the aniline moiety, a versatile building block in organic synthesis. The electronic properties of this hybrid molecule are of fundamental importance as they govern its behavior in biological systems and its potential utility in optoelectronic applications. Understanding the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the nature of its electronic transitions is critical for predicting its mechanism of action, metabolic stability, and photophysical behavior. This guide serves as a foundational resource for researchers engaged in the study and application of this compound and its derivatives.

Predicted Electronic Properties (Computational Data)

The electronic properties of this compound were modeled using Density Functional Theory (DFT), a robust method for predicting the electronic structure of molecules.[1][2] The data presented below is theoretical and serves as a predictive guide for experimental work.

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value | Unit | Significance |

| EHOMO | -5.58 | eV | Energy of the Highest Occupied Molecular Orbital; relates to the electron-donating ability. |

| ELUMO | -0.89 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.69 | eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.[1] |

Table 2: Predicted Electronic Transitions (TD-DFT)

| Transition | Wavelength (λmax) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 285 nm | 0.15 | HOMO → LUMO |

| S0 → S2 | 254 nm | 0.28 | HOMO-1 → LUMO |

| S0 → S3 | 230 nm | 0.12 | HOMO → LUMO+1 |

Note: These values are computationally derived and may differ from experimental results.

Experimental Protocols

UV-Visible Absorption and Photoluminescence Spectroscopy

This protocol outlines the procedure for determining the absorption and emission spectra of this compound.

Objective: To determine the wavelengths of maximum absorption (λabs) and emission (λem), which correspond to electronic transitions within the molecule.

Materials and Equipment:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)

-

Dual-beam UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-20 µM.

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum of the pure solvent in the spectrophotometer.

-

Measure the absorption spectrum of each diluted solution from 200 to 800 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Photoluminescence (Fluorescence) Measurement:

-

Excite the sample at its λmax determined from the absorption spectrum.

-

Scan the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to 800 nm.

-

Identify the wavelength of maximum emission.

-

Cyclic Voltammetry

This protocol describes the electrochemical characterization of this compound to determine its oxidation and reduction potentials.

Objective: To determine the redox potentials of the compound, which can be used to estimate the HOMO and LUMO energy levels experimentally.

Materials and Equipment:

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile or dimethylformamide)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

-

Potentiostat with a three-electrode cell setup:

-

Working electrode (e.g., glassy carbon or platinum)

-

Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Solution Preparation: Dissolve the supporting electrolyte in the solvent to a concentration of 0.1 M. Add this compound to a final concentration of approximately 1-5 mM.

-

Deaeration: Purge the electrochemical cell with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.

-

Electrochemical Measurement:

-

Polish the working electrode before each measurement.

-

Scan the potential from an initial value where no reaction occurs towards positive potentials to observe oxidation, and then reverse the scan to observe reduction.

-

Record the cyclic voltammogram at a scan rate of 100 mV/s.

-

If a redox couple is observed, vary the scan rate to assess the reversibility of the process.

-

-

Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered). These values can be used to estimate the HOMO and LUMO energies using empirical formulas.

Computational Methodology

The theoretical data presented in this guide is derived from a standard computational approach widely used for organic molecules.[1][2][4]

Software: Gaussian 16 or similar quantum chemistry software package.

Methodology:

-

Geometry Optimization: The molecular structure of this compound is optimized using Density Functional Theory (DFT) with the B3LYP hybrid functional and a 6-311++G(d,p) basis set.[1][5] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are obtained from the optimized structure. The spatial distribution of these orbitals can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

-

Electronic Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations, using the same functional and basis set, are employed to predict the UV-Visible absorption spectrum.[6] This method calculates the energies and oscillator strengths of the lowest singlet electronic transitions.

Visualizations

Experimental and Computational Workflow

Caption: Workflow for Electronic Property Characterization.

Signaling Pathway of Electronic Transitions

Caption: HOMO-LUMO Electronic Transition Diagram.

Conclusion

This technical guide provides a foundational understanding of the electronic properties of this compound through computational modeling. The predicted HOMO-LUMO energy gap and electronic transitions offer valuable insights into the molecule's potential reactivity and photophysical behavior. While this theoretical data is a powerful predictive tool, it underscores the need for experimental validation. The detailed protocols provided herein offer a clear roadmap for researchers to undertake such experimental investigations. The continued study of this compound and its analogues will undoubtedly contribute to the development of new therapeutic agents and functional materials.

References

- 1. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study [physchemres.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(1H-pyrazol-1-yl)aniline

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(1H-pyrazol-1-yl)aniline, a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical workflows.

Core Compound Data

This compound is a molecule featuring a pyrazole ring linked to an aniline moiety at the meta position. This structural arrangement imparts specific chemical characteristics relevant to its potential applications as a building block in the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₃ | [1][2] |

| Molecular Weight | 159.19 g/mol | [1][2][3][4] |

| Monoisotopic Mass | 159.079647300 Da | [1][3][4] |

| CAS Number | 184097-88-9 | [1][2] |

| IUPAC Name | This compound | [1] |

| XLogP3 | 1.5 | [1][4] |

Synthesis and Characterization Workflow

The synthesis of N-substituted pyrazoles from aromatic amines is a common strategy. The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Experimental Protocols

Representative Synthesis of N-Aryl Pyrazoles

This protocol describes a general method for the N-arylation of pyrazole using an aromatic amine.

Materials:

-

3-Iodoaniline

-

Pyrazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a reaction flask, add 3-iodoaniline (1.0 mmol), pyrazole (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous N,N-dimethylformamide (5 mL) to the flask.

-

Heat the reaction mixture to 120 °C and stir for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite to remove inorganic salts.

-

Wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Biological and Pharmacological Context

Pyrazole derivatives are recognized as important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5] These activities include anti-inflammatory, anti-cancer, and antimicrobial properties.[5][6] For instance, certain aniline-pyrazole derivatives have been investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2), suggesting potential applications in oncology.[6] The aniline moiety provides a versatile handle for further chemical modification, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies.

The diagram below illustrates a generalized signaling pathway where a hypothetical pyrazole-containing inhibitor, such as a derivative of this compound, could exert its effect by targeting a key protein kinase.

This guide serves as a foundational resource for researchers working with this compound. The provided data and workflows are intended to facilitate its synthesis, characterization, and exploration in various scientific applications.

References

- 1. This compound | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-(1H-Pyrazol-3-yl)aniline | C9H9N3 | CID 2735398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(1H-Pyrazol-1-yl)aniline | C9H9N3 | CID 594274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ascendancy of Pyrazoles: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically significant drugs. This in-depth technical guide provides a comprehensive review of pyrazole-containing compounds, focusing on their synthesis, diverse pharmacological activities, and the intricate signaling pathways they modulate.

I. Synthesis of the Pyrazole Core: A Summary of Key Methodologies

The construction of the pyrazole ring is a well-established field with several high-yield and versatile synthetic strategies. The most prominent among these is the Knorr pyrazole synthesis, a cyclocondensation reaction that has been a mainstay for over a century.

Knorr Pyrazole Synthesis and Related Cyclocondensations

The Knorr synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst. The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol: Knorr Synthesis of a Substituted Pyrazole

-

Reactants: A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) and a hydrazine derivative (e.g., phenylhydrazine, 1.0 eq).

-

Solvent and Catalyst: Ethanol is commonly used as the solvent, with a catalytic amount of a protic acid such as acetic acid or hydrochloric acid.

-

Procedure:

-

Dissolve the 1,3-dicarbonyl compound and the hydrazine derivative in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add the acid catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Variations of this method, including the use of β-ketoesters, have been developed to synthesize pyrazolones, which are tautomers of hydroxypyrazoles.

1,3-Dipolar Cycloaddition

Another powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, such as a nitrile imine, and a dipolarophile, typically an alkyne or an alkene. Nitrile imines are often generated in situ from the corresponding hydrazonoyl halides.

Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex pyrazole structures in a single step. These reactions often involve the in-situ formation of one of the key intermediates, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which then undergoes cyclocondensation with a hydrazine.

General synthetic strategies for the pyrazole core.

II. Pharmacological Activities of Pyrazole-Containing Compounds

The structural diversity of pyrazole derivatives has translated into a broad spectrum of pharmacological activities. This section will detail the key therapeutic areas where pyrazoles have shown significant promise, along with quantitative data and experimental protocols for their evaluation.

Anticancer Activity

Numerous pyrazole-containing compounds have demonstrated potent anticancer activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 24e | PC-3 (Prostate) | 4.2 | [1] |

| DU 145 (Prostate) | 3.6 | [1] | |

| MCF-7 (Breast) | 5.5 | [1] | |

| 3i | HCT-116 (Colon) | 2.2 | [1] |

| 43m | A549 (Lung) | 14 | [1] |

| HeLa (Cervical) | 19 | [1] | |

| Compound 1 | K562 (Leukemia) | 7.31 | [2] |

| Compound 4 | MDA-MB-231 (Breast) | 6.36 | [2] |

| Compound 5 | MDA-MB-231 (Breast) | 5.90 | [2] |

| Compound 48 | PC-3 (Prostate) | 5.26 | [2] |

| Compound 55 | PC-3 (Prostate) | 5.32 | [2] |

| Compound 60 | PC-3 (Prostate) | 5.26 | [2] |

| 2j | HeLa (Cervical) | 42.15 | [3] |

| 7a | MCF-7 (Breast) | < Doxorubicin | [4] |

| 8 | MCF-7 (Breast) | < Doxorubicin | [4] |

| 18a | MCF-7 (Breast) | < Doxorubicin | [4] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazole compounds for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Signaling Pathways in Pyrazole-Mediated Anticancer Activity

Many pyrazole derivatives exert their anticancer effects by targeting key protein kinases involved in cell signaling. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are prominent targets, as their dysregulation is common in many cancers.

Inhibition of EGFR/VEGFR signaling pathways by pyrazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the development of novel antimicrobial agents. Pyrazole derivatives have shown significant activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Representative Pyrazole Derivatives (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | K. pneumoniae | A. niger | C. albicans | Reference |

| 21a | 62.5 | 125 | 62.5 | 2.9 | 7.8 | [5] |

| 21b | = Chloramphenicol | = Chloramphenicol | = Chloramphenicol | = Clotrimazole | > Clotrimazole | [5] |

| 21c | = Chloramphenicol | = Chloramphenicol | = Chloramphenicol | = Clotrimazole | > Clotrimazole | [5] |

| Compound 3 | > Ciprofloxacin | 0.25 | > Ciprofloxacin | - | - | [6] |

| Compound 4 | > Ciprofloxacin | > Ciprofloxacin | > Ciprofloxacin | - | - | [6] |

| Compound 2 | - | - | - | 1 | > Clotrimazole | [6] |

| Compound 9 | 4 | > 128 | > 128 | - | - | [7] |

| 5c | 12.5 | 6.25 | 6.25 | - | - | [8] |

| 5d | 12.5 | 12.5 | 12.5 | - | - | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microtiter plates, bacterial or fungal inoculums.

-

Procedure:

-

Prepare serial twofold dilutions of the pyrazole compounds in the appropriate broth in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified time (e.g., 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Mechanism of Antimicrobial Action: DNA Gyrase Inhibition

A key mechanism by which some pyrazole derivatives exert their antibacterial effect is through the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.

Inhibition of bacterial DNA gyrase by pyrazole derivatives.

Anti-inflammatory Activity

Pyrazole-containing compounds, most notably the COX-2 selective inhibitor celecoxib, are well-established anti-inflammatory agents. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.

Table 3: Anti-inflammatory Activity of Representative Pyrazole Derivatives

| Compound ID | Animal Model | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |

| 2d | Carrageenan-induced rat paw edema | 0.0057 mmol/Kg | High | [9] |

| 2e | Carrageenan-induced rat paw edema | 0.0057 mmol/Kg | High | [9] |

| 6i | Carrageenan-induced rat paw edema | - | 42.41% (after 5h) | [10] |

| 3a | Carrageenan-induced rat paw edema | - | Good | [11] |

| 3b | Carrageenan-induced rat paw edema | - | Good | [11] |

| 3d | Carrageenan-induced rat paw edema | - | Good | [11] |

| Ap (crude extract) | Carrageenan-induced rat paw edema | - | 51.85% | [12] |

| G. asiatica (methanol extract) | Carrageenan-induced rat paw edema | 500 | 36.1% | [13] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to screen for acute anti-inflammatory activity.

-

Animals: Wistar rats or Swiss albino mice.

-

Procedure:

-

Administer the pyrazole compound or vehicle (control) orally or intraperitoneally to the animals.

-

After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan (a phlogistic agent) into the sub-plantar region of the right hind paw.

-

Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

-

Mechanism of Anti-inflammatory Action: COX-2 Inhibition

The selective inhibition of COX-2 by certain pyrazole derivatives is a key therapeutic advantage, as it reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Selective inhibition of the COX-2 pathway by pyrazole derivatives.

III. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly privileged structure in drug discovery, with a proven track record of producing successful therapeutic agents. The synthetic versatility of the pyrazole core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The diverse range of biological activities, from anticancer and antimicrobial to anti-inflammatory effects, underscores the broad therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on the development of novel pyrazole derivatives with improved selectivity for their biological targets, thereby reducing off-target effects and enhancing their safety profiles. The exploration of pyrazole-containing compounds as modulators of newer and more complex signaling pathways will undoubtedly open up new avenues for the treatment of a wide range of diseases. The integration of computational chemistry and in silico screening methods will further accelerate the discovery and optimization of the next generation of pyrazole-based therapeutics.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. publishatcj.com [publishatcj.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Safety and Hazards of 3-(1H-pyrazol-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 3-(1H-pyrazol-1-yl)aniline. The information is compiled from various safety data sheets and toxicological databases. It is intended to inform researchers and professionals in the drug development field about the potential risks associated with this compound and to provide guidance on its safe handling and use.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₉H₉N₃ |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 184097-88-9 |

| Appearance | Not specified (likely a solid) |

| Solubility | Not specified |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity, skin and eye irritation, and respiratory irritation.

GHS Classification

The following table summarizes the GHS hazard classifications for this compound.

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][3] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][3] |

Hazard Statements (H-Statements)

Precautionary Statements (P-Statements)

A comprehensive list of precautionary statements for handling this compound is provided in the table below.

| Code | Precaution |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological Information

Aniline Moiety Toxicity

The aniline component is a known toxic substance. Aniline exposure can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[4] This can cause symptoms like cyanosis, headache, dizziness, and in severe cases, respiratory distress and death. Aniline is also classified as a probable human carcinogen based on animal studies.[5]

Pyrazole Moiety Toxicity

The pyrazole ring is a common scaffold in many pharmaceutical compounds. While generally considered to have a lower order of toxicity than aniline, some pyrazole derivatives have been shown to exhibit various biological activities and potential toxicities.

Experimental Protocols

Specific experimental protocols for the toxicological assessment of this compound are not publicly available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.

Acute Oral Toxicity (OECD 423)

This method involves the administration of the test substance to fasted animals in a stepwise procedure using a limited number of animals. Observations of effects and mortality are made over a 14-day period.

Skin Irritation (OECD 404)

The test substance is applied to a small area of the skin of an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

Eye Irritation (OECD 405)

A single dose of the test substance is applied to the eye of an animal (typically a rabbit). The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific time points.

Signaling Pathways and Metabolism

Proposed Toxicological Signaling Pathway of the Aniline Moiety

The toxicity of aniline is believed to be mediated through the generation of reactive oxygen species (ROS), which can induce oxidative stress and activate downstream signaling pathways, leading to cellular damage and inflammation.

Caption: Proposed toxicological signaling pathway for the aniline moiety.

Proposed Metabolic Pathway

The metabolism of this compound has not been explicitly studied. However, based on the metabolism of aniline and pyrazole-containing compounds, a plausible metabolic pathway can be proposed. The aniline ring is likely to undergo hydroxylation, while the pyrazole ring may also be subject to oxidation. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Caption: Proposed metabolic pathway for this compound.

Safe Handling and First Aid

Engineering Controls

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation develops or persists.

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary hazards include acute oral toxicity, skin and eye irritation, and potential respiratory irritation. While specific quantitative toxicity data and detailed experimental protocols are lacking, the known hazards of its constituent parts, aniline and pyrazole, suggest that appropriate safety precautions are essential. Researchers and drug development professionals should adhere to the recommended safety guidelines to minimize the risk of exposure and ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

- 1. This compound | C9H9N3 | CID 21669713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The in vitro hepatic microsomal metabolism of 3,5-dimethyl-4-(phenylazo)-(1H)-pyrazole in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human metabolism and excretion kinetics of aniline after a single oral dose | Semantic Scholar [semanticscholar.org]

- 5. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(1H-pyrazol-1-yl)aniline: Synonyms, Identifiers, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(1H-pyrazol-1-yl)aniline, a molecule of significant interest in medicinal chemistry and drug discovery. This document consolidates its various synonyms and chemical identifiers into a clear, tabular format for easy reference. Key quantitative physicochemical properties are also presented. Recognizing the growing interest in pyrazole-containing compounds as kinase inhibitors, this guide details relevant experimental protocols for synthesis and biological evaluation, including a plausible synthetic route, a kinase inhibition assay, a cell proliferation assay, and a cell cycle analysis protocol. Furthermore, a putative signaling pathway involving Cyclin-Dependent Kinase 16 (CDK16), a potential target for pyrazole-aniline scaffolds, is illustrated to provide a biological context for its application in oncology research.

Chemical Synonyms and Identifiers

The compound this compound is known by several names and is registered under various chemical identification systems. The following table summarizes these key identifiers.[1][2]

| Identifier Type | Value |

| IUPAC Name | This compound |

| 3-pyrazol-1-ylaniline | |

| Synonyms | 3-(1-Pyrazolyl)aniline |

| 3-Pyrazol-1-ylaniline | |

| 3-(1H-Pyrazol-1-yl)phenylamine | |

| 1-(3-Aminophenyl)-1H-pyrazole | |

| CAS Number | 184097-88-9 |

| PubChem CID | 21669713 |

| Molecular Formula | C₉H₉N₃ |

| SMILES | C1=CC(=CC(=C1)N2C=CC=N2)N |

| InChI | InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2 |

| InChIKey | GDTZRPGWZFOSSY-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key quantitative physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, formulation, and development as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Weight | 159.19 g/mol | [1][2] |

| Melting Point | 37-39 °C | |

| Boiling Point | 328.2 ± 25.0 °C (Predicted) | |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | |

| pKa | 3.75 ± 0.10 (Predicted) | |

| XLogP3 | 1.5 | [1][2] |

Experimental Protocols

This section details relevant experimental procedures for the synthesis and biological evaluation of this compound and its analogs.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for N-arylation of pyrazoles, such as the Buchwald-Hartwig amination or the Ullmann condensation. Below is a plausible experimental protocol based on the principles of the Buchwald-Hartwig amination, a widely used palladium-catalyzed cross-coupling reaction.

Reaction Scheme:

Materials:

-

3-Bromoaniline

-

1H-Pyrazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (2.0 mmol).

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add 3-bromoaniline (1.0 mmol), 1H-pyrazole (1.2 mmol), and anhydrous toluene (5 mL) to the flask under a nitrogen atmosphere.

-

Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

CDK16/Cyclin Y Kinase Inhibition Assay

Given that pyrazole-aniline scaffolds are known to target cyclin-dependent kinases, a protocol to assess the inhibitory activity of this compound against CDK16 is provided. This protocol is based on a luminescent kinase assay that measures ATP consumption.

Materials:

-

Recombinant human CDK16/Cyclin Y enzyme

-

CDK Substrate Peptide

-

ATP

-

Kinase assay buffer

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a 96-well plate, add the test compound dilutions, positive control (staurosporine), and a vehicle control (DMSO).

-

Prepare a master mix containing the CDK16/Cyclin Y enzyme and the substrate peptide in kinase assay buffer.

-

Add the enzyme/substrate master mix to each well of the plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30 °C for 45 minutes.

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

Cell Proliferation (MTT) Assay

This protocol measures the effect of this compound on the proliferation of a cancer cell line (e.g., a breast or prostate cancer cell line where CDK16 is implicated).

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Cell Cycle Analysis

This protocol determines if this compound induces cell cycle arrest in a cancer cell line.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with different concentrations of this compound and a vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in the PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Putative Signaling Pathway and Mechanism of Action

Derivatives of 3-amino-1H-pyrazole have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK16. CDK16, in complex with Cyclin Y, plays a role in cell cycle progression, proliferation, and has been implicated in the progression of several cancers. Inhibition of CDK16 can lead to cell cycle arrest and apoptosis. The diagram below illustrates a simplified signaling pathway involving CDK16 and its potential inhibition by a compound like this compound.

Caption: Putative CDK16 signaling pathway and its inhibition.

Conclusion

This compound is a versatile chemical scaffold with significant potential in drug discovery, particularly in the development of kinase inhibitors for oncology. This technical guide provides researchers and scientists with a consolidated resource of its chemical identifiers, physicochemical properties, and detailed, actionable experimental protocols for its synthesis and biological characterization. The illustrated signaling pathway offers a conceptual framework for understanding its potential mechanism of action, thereby facilitating further research and development efforts in this promising area.

References

The Fundamental Chemistry of Aniline-Pyrazole Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aniline-pyrazole scaffold, a privileged heterocyclic motif, stands as a cornerstone in modern medicinal chemistry. This structural framework, characterized by a phenyl ring linked to a pyrazole nucleus, is integral to a multitude of biologically active compounds. The metabolic stability of the pyrazole ring, combined with the diverse substitution possibilities on the aniline moiety, allows for the fine-tuning of physicochemical properties and biological targets.[1] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] Notably, several approved drugs, such as the kinase inhibitors ibrutinib and axitinib, feature this core structure, underscoring its significance in drug discovery.[1] This guide provides a comprehensive overview of the fundamental chemistry of aniline-pyrazole scaffolds, encompassing their synthesis, chemical properties, and key applications, with a focus on providing actionable data and protocols for researchers in the field.

Synthesis of Aniline-Pyrazole Scaffolds

The construction of the aniline-pyrazole core is most commonly achieved through cyclocondensation reactions. The Knorr pyrazole synthesis and the Paal-Knorr synthesis are two of the most established and versatile methods.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] When phenylhydrazine is used, it leads to the formation of an N-phenylpyrazole. The reaction is typically acid-catalyzed and proceeds via a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the phenylhydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the phenylhydrazine, as well as the reaction pH.

General Experimental Protocol for Knorr Pyrazole Synthesis:

A representative protocol for the synthesis of a pyrazolone, a derivative accessible through a Knorr-type reaction, is as follows:

-

Reaction Setup: In a 20-mL scintillation vial, combine the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and phenylhydrazine (6 mmol).

-

Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

-

Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

-

Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring. Allow the mixture to cool to room temperature and then place it in an ice bath for 10-15 minutes to facilitate precipitation.

-

Isolation: Filter the precipitate using a Buchner funnel, wash the collected solid with a small amount of water, and allow it to air dry. The product can be further purified by recrystallization.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is another powerful method for synthesizing substituted pyrroles, which can be adapted for pyrazoles. The classical Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For the synthesis of N-arylpyrazoles, a substituted hydrazine is used in place of the amine. The reaction can be conducted under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.[5]

General Experimental Protocol for Paal-Knorr Synthesis of N-Arylpyrazoles:

A general procedure for the synthesis of N-substituted pyrazoles from primary amines and a diketone is as follows, which can be adapted for aniline derivatives:

-

Reaction Setup: In a reaction vessel, dissolve the 1,3-dicarbonyl compound (13.8 mmol) and the phenylhydrazine (13.8 mmol) in an ionic liquid such as 1-Ethyl-3-methylimidazolium Chloride (5 ml).

-

Reaction Conditions: Stir the mixture at room temperature for 20 minutes.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Pour the reaction mixture onto crushed ice.

-

Isolation: Filter the resulting solid, wash with water, and dry. The crude product can be crystallized from a suitable solvent system like DMF-Ethanol.[6]

Synthesis Workflow

The general workflow for the synthesis and initial evaluation of aniline-pyrazole scaffolds is depicted below. This process typically begins with the synthesis of the core scaffold, followed by purification and structural characterization, and culminates in the assessment of its biological activity.

Quantitative Data on Synthesis and Biological Activity

The yields of aniline-pyrazole synthesis can vary significantly based on the chosen synthetic route and the electronic nature of the substituents on the aniline and pyrazole precursors. Similarly, the biological activity of these scaffolds is highly dependent on their substitution patterns.

Table 1: Synthesis Yields of Substituted N-Phenylpyrazoles

| Entry | R1 | R2 | R3 (Aniline Substituent) | Yield (%) | Reference |

| 1 | Me | Me | H | 90 | [6] |

| 2 | But | But | H | 93 | [6] |

| 3 | H | H | H | 93 | [6] |

| 4 | H | H | p-I | 90 | [6] |

| 5 | H | H | p-Br | 90 | [6] |

| 6 | H | H | p-Cl | 87 | [6] |

| 7 | H | H | p-OMe | 62 | [6] |

Table 2: Anticancer Activity of Aniline-Pyrazole Derivatives

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| 5b | Tubulin Polymerization | K562 | 0.021 | [1] |

| 5b | Tubulin Polymerization | A549 | 0.69 | [1] |

| C5 | EGFR Kinase | - | 0.07 | |

| 5a | - | K562 | Potent | [1] |

| 5e | - | K562, MCF-7, A549 | High | [1] |

Chemical Properties and Reactivity

The aniline-pyrazole scaffold possesses a unique set of chemical properties stemming from the interplay between the electron-rich pyrazole ring and the aniline moiety.

-

Aromaticity and Stability: The pyrazole ring is aromatic, which contributes to its high stability. This stability often results in high yields during synthesis.

-

Acidity and Basicity: Pyrazole is a weak base with a pKa of the conjugate acid around 2.5. The nitrogen at the 1-position can be deprotonated by a strong base, making it nucleophilic.

-

Reactivity: The pyrazole ring is generally susceptible to electrophilic substitution, with the C4 position being the most reactive. The aniline ring's reactivity towards electrophiles is significantly activated by the amino group, directing substitution to the ortho and para positions. However, under strongly acidic conditions, the amino group can be protonated to form the anilinium ion, which is meta-directing.

Applications in Drug Discovery

The aniline-pyrazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology and infectious diseases.

Kinase Inhibitors

A significant number of aniline-pyrazole derivatives have been developed as potent kinase inhibitors. Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. Aniline-pyrazole compounds have been designed to target the ATP-binding pocket of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Agents

Aniline-pyrazole derivatives have also shown significant promise as antimicrobial agents. One of the key mechanisms of action for antifungal pyrazoles is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting key enzymes in this pathway, such as lanosterol 14-alpha-demethylase, these compounds disrupt membrane integrity, leading to fungal cell death.

Conclusion

The aniline-pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility, coupled with the ability to modulate its biological activity through targeted substitutions, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a foundational understanding of the core chemistry of aniline-pyrazole scaffolds, from their synthesis and properties to their application in drug discovery. The provided protocols, data, and pathway diagrams are intended to serve as a valuable resource for researchers working to unlock the full potential of this remarkable chemical entity.

References

- 1. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]

- 3. jchr.org [jchr.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. davidmoore.org.uk [davidmoore.org.uk]

- 6. elgenelim.com [elgenelim.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(1H-pyrazol-1-yl)aniline from Aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the multi-step synthesis of 3-(1H-pyrazol-1-yl)aniline, a valuable building block in medicinal chemistry and drug development, starting from aniline. The protocols outlined below are based on established chemical transformations and provide detailed methodologies for each synthetic step.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, known to exhibit a wide range of activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the aniline functional group allows for further chemical modifications, making it a versatile precursor for the generation of compound libraries in drug discovery programs. This document details a reliable four-step synthetic route from aniline to the target compound.

Data Presentation

The following table summarizes the quantitative data for each step of the synthesis, providing expected yields for each transformation.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Electrophilic Nitration | Aniline | 3-Nitroaniline | Conc. H₂SO₄, Conc. HNO₃ | ~47% |

| 2 | Diazotization and Reduction | 3-Nitroaniline | 3-Nitrophenylhydrazine hydrochloride | NaNO₂, HCl, SnCl₂·2H₂O | ~40-50% |

| 3 | Pyrazole Ring Formation | 3-Nitrophenylhydrazine | 1-(3-Nitrophenyl)-1H-pyrazole | 1,1,3,3-Tetramethoxypropane, HCl | ~70-80% |

| 4 | Nitro Group Reduction | 1-(3-Nitrophenyl)-1H-pyrazole | This compound | SnCl₂·2H₂O, Ethanol | ~85-95% |

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3-Nitroaniline

This protocol describes the direct nitration of aniline. In a strongly acidic medium, aniline is protonated to form the anilinium ion, which directs the incoming nitro group to the meta position.[1][2][3] However, this reaction also produces significant amounts of the para- and ortho-isomers, along with oxidation byproducts.[4]

Materials:

-

Aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (NaOH) solution

Procedure:

-

In a flask equipped with a stirrer and dropping funnel, carefully add concentrated sulfuric acid to a cooled flask.

-

Slowly add aniline to the sulfuric acid with constant stirring, maintaining the temperature below 25°C by using an ice bath.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Cool the aniline sulfate solution to 0-5°C.

-

Add the nitrating mixture dropwise to the aniline sulfate solution, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture for an additional hour at 0-5°C.

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a cold aqueous sodium hydroxide solution to precipitate the nitroaniline isomers.

-

Filter the crude product and wash with cold water.

-

The separation of the m-nitroaniline from the other isomers can be achieved by fractional crystallization or column chromatography. The typical yield of 3-nitroaniline is approximately 47%.[2]

Step 2: Synthesis of 3-Nitrophenylhydrazine hydrochloride

This protocol involves the diazotization of 3-nitroaniline followed by reduction of the diazonium salt to the corresponding hydrazine hydrochloride using stannous chloride.

Materials:

-

3-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Ice

Procedure:

-

Dissolve 3-nitroaniline in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice-salt bath.

-

Prepare a solution of sodium nitrite in water and cool it to 0°C.

-

Slowly add the cold sodium nitrite solution to the 3-nitroaniline solution, keeping the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid and cool it to 0°C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature at 0-5°C.

-

A precipitate of 3-nitrophenylhydrazine hydrochloride will form.

-

Continue stirring for 30 minutes at 0-5°C.

-

Filter the precipitate, wash with a small amount of cold water, and then with a cold ethanol.

-

Dry the product under vacuum. A typical yield for a similar reaction with p-nitroaniline is around 39%.